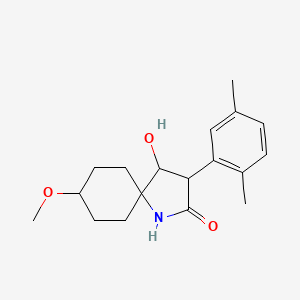

1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-

Description

1-Azaspiro[4.5]decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy- (CAS No. 203312-38-3) is a bicyclic spiro compound characterized by a nitrogen-containing azaspiro core and multiple functional groups. Its molecular formula is C₁₈H₂₃NO₃, with an average mass of 301.386 g/mol and a monoisotopic mass of 301.167794 g/mol . The compound features a 1-azaspiro[4.5]decane backbone substituted with a 2,5-dimethylphenyl group at position 3, a hydroxyl group at position 4, and a methoxy group at position 6. It is a key metabolite of the insecticide spirotetramat (CAS No. 293379-08), where it acts as the bioactive enol derivative .

The compound’s stereochemistry is critical to its activity. The cis configuration of the hydroxyl and methoxy groups enhances its stability and interaction with biological targets, particularly in inhibiting lipid biosynthesis in pests . Its synthesis involves multistep organic reactions, including spirocyclization and regioselective functionalization, as demonstrated in impurity profiling studies of spirotetramat .

Propriétés

IUPAC Name |

3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]decan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3/c1-11-4-5-12(2)14(10-11)15-16(20)18(19-17(15)21)8-6-13(22-3)7-9-18/h4-5,10,13,15-16,20H,6-9H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPQGJNTUXNUIDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2C(C3(CCC(CC3)OC)NC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432253 | |

| Record name | cis-3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]decan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172134-12-1 | |

| Record name | 3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)decan-2-one, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1172134121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]decan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Spirotetramat Metabolite BYI08330-mono-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2,5-DIMETHYLPHENYL)-4-HYDROXY-8-METHOXY-1-AZASPIRO(4.5)DECAN-2-ONE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2TN413993 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mécanisme D'action

Target of Action

Spirotetramat-mono-hydroxy, also known as Spirotetramat, primarily targets a broad spectrum of sucking insects . These insects include aphids, mites, and whiteflies , which are known to cause significant damage to a variety of agricultural crops .

Mode of Action

The compound operates by inhibiting acetyl CoA carboxylase , an enzyme crucial for lipid biosynthesis in insects . This disruption of lipogenesis leads to the death of the insect larvae . It’s worth noting that Spirotetramat is unique in its bidirectional systemicity, moving up and down the crop through both the xylem and phloem .

Biochemical Pathways

The primary biochemical pathway affected by Spirotetramat is lipid biosynthesis . By inhibiting acetyl CoA carboxylase, Spirotetramat disrupts the production of lipids, which are essential components of cell membranes and energy storage molecules . This disruption leads to a downstream effect of larval death .

Pharmacokinetics

Spirotetramat exhibits rapid absorption in rats, reaching maximum plasma concentration of radiolabel within 0.1–2.0 hours after dosing . It is excreted primarily through urine, with faecal excretion accounting for 2–11% of the administered dose . The main metabolic reaction involves the cleavage of the ester group, producing the enol that is subsequently metabolized to a range of metabolites .

Result of Action

The primary molecular effect of Spirotetramat’s action is the inhibition of acetyl CoA carboxylase, leading to disrupted lipid biosynthesis . On a cellular level, this results in the death of insect larvae . The compound is also systemic, meaning it penetrates plant leaves when sprayed on, providing comprehensive protection against pests .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Spirotetramat. For instance, the compound has been found to degrade into different metabolites in different parts of plants and in soil . Moreover, the compound’s residues were found to be concentrated on the peel of fruits . These findings suggest that the compound’s action can be influenced by the specific environmental context in which it is used.

Activité Biologique

1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-, also known as cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]decan-2-one, is a compound that has garnered attention for its potential biological activities. This compound is a derivative of spirotetramat, which is known for its insecticidal properties. The following sections will explore its biological activity, including its effects on various biological systems and potential applications.

- Molecular Formula : C18H25NO3

- Molecular Weight : 303.4 g/mol

- CAS Number : 1172134-12-1

- Boiling Point : Approximately 523.8 °C (predicted)

- Density : 1.17 g/cm³ (predicted)

- Solubility : Slightly soluble in chloroform, DMSO, and methanol

Insecticidal Properties

Research indicates that derivatives of 1-Azaspiro(4.5)decan-2-one exhibit significant insecticidal activity. A study assessing the efficacy of a related spiro derivative on Galleria mellonella larvae demonstrated that increased concentrations of the compound resulted in higher mortality rates among the larvae. The biochemical analysis revealed alterations in total soluble protein content and enzyme activities, suggesting that these compounds disrupt normal physiological functions in insects .

The mode of action for 1-Azaspiro(4.5)decan-2-one involves interference with the insect's nervous system and metabolic pathways. The compound appears to affect enzymatic activities such as phenol oxidase and esterases, leading to physiological disruptions that culminate in increased mortality rates in treated insects .

Study on Galleria mellonella

A recent study investigated the effects of a spiro derivative similar to 1-Azaspiro(4.5)decan-2-one on Galleria mellonella larvae. The larvae were subjected to varying concentrations of the compound through dipping and feeding bioassays. Key findings included:

- Mortality Rate : Significant increase in mortality with higher concentrations.

- Biochemical Changes : Decreased total soluble protein content and increased phenol oxidase activity.

- Anatomical Abnormalities : Scanning electron microscopy revealed damage to larval cuticles and spiracular openings .

Comparative Analysis with Other Compounds

| Compound Name | CAS Number | Biological Activity | Notes |

|---|---|---|---|

| Spirotetramat | 203313-25-1 | Insecticidal | Known for disrupting insect metabolism |

| 1-Azaspiro(4.5)decan-2-one | 1172134-12-1 | Insecticidal; potential alternative to conventional pesticides | Shows efficacy against Galleria mellonella |

| 4-Amino-1-Azaspiro(4.5)decan-2-one | Not available | Toxicological assessment ongoing | Investigating broader biological effects |

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy- possesses a molecular formula of and a molecular weight of approximately 303.396 g/mol. The compound features a spirocyclic structure with functional groups that enhance its biological activity. Its primary mechanism of action involves the inhibition of acetyl-CoA carboxylase (ACCase), disrupting lipid biosynthesis in target organisms such as mites and ticks.

Agricultural Applications

Insecticide and Acaricide

The most notable application of 1-Azaspiro(4.5)decan-2-one is as an insecticide and acaricide in agricultural settings. It is effective against various pests while exhibiting low toxicity to mammals and beneficial insects. This selectivity is crucial for integrated pest management strategies, allowing for effective pest control without harming non-target species .

Efficacy Against Specific Pests

Research has demonstrated that spirotetramat effectively targets specific mite and tick species, making it a valuable tool for managing agricultural pests. Its unique mode of action minimizes the risk of resistance development in non-target organisms, which is a common issue with many conventional insecticides.

Potential Medicinal Applications

Beyond its agricultural use, there is growing interest in the potential medicinal applications of 1-Azaspiro(4.5)decan-2-one. Its structural characteristics may lend themselves to further exploration in medicinal chemistry, particularly in the development of novel therapeutic agents.

Case Studies

Several studies have been conducted to assess the efficacy and safety profile of 1-Azaspiro(4.5)decan-2-one:

- Field Trials : In field trials conducted across various agricultural settings, spirotetramat demonstrated significant effectiveness against common pests such as aphids and spider mites while maintaining safety for beneficial insects like ladybugs.

- Toxicological Assessments : Toxicological studies have shown that spirotetramat exhibits low toxicity to mammals, making it a safer alternative compared to traditional insecticides .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The azaspiro[4.5]decane scaffold is a privileged structure in medicinal and agrochemical research. Below is a comparative analysis of 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]decan-2-one with related compounds:

Table 1: Structural and Functional Comparison

Key Findings:

Bioactivity and Selectivity: The hydroxyl and methoxy groups in 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]decan-2-one are essential for its insecticidal activity, enabling hydrogen bonding with acetyl-CoA carboxylase in pests . In contrast, the ethyl carbonate derivative (spirotetramat) improves systemic mobility in plants but requires metabolic activation to the enol form . Compounds like 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione exhibit divergent pharmacological profiles due to the diazaspiro core and piperazine moiety, targeting neurological pathways .

Synthetic Challenges: The azaspiro[4.5]decane framework is synthetically demanding. For example, spirotetramat’s synthesis requires precise control over stereochemistry to avoid non-bioactive isomers . Derivatives with oxa substitutions (e.g., 8-oxa-1-azaspiro[4.5]decane) show reduced stability compared to the parent compound, limiting their agrochemical utility .

Structure-Activity Relationships (SAR) :

- The 2,5-dimethylphenyl group enhances lipophilicity and target binding in 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]decan-2-one , whereas bulkier substituents (e.g., 4-chloro-2,6-dimethylphenyl) may sterically hinder enzyme interactions .

- Ethyl carbonate prodrugs (e.g., spirotetramat) improve bioavailability but introduce metabolic lability .

Méthodes De Préparation

Detailed Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Formation of azaspirocyclic core | Cyclization of appropriate amino-ketone precursors | Constructs 1-azaspiro[4.5]decan-2-one scaffold |

| 2 | Bromination or halogenation | NBS or similar halogenating agents | Introduces bromine at the 3-position for coupling |

| 3 | Suzuki coupling | Aryl boronic acid/ester, Pd catalyst, base, inert solvent, heat | Attaches 2,5-dimethylphenyl group at C-3 |

| 4 | Hydroxylation | Oxidizing agents or hydroboration-oxidation | Introduces hydroxy group at C-4 |

| 5 | Methoxylation | Methyl iodide, base | Methylates hydroxy group at C-8 to methoxy |

| 6 | Purification and stereochemical resolution | Chromatography, crystallization | Isolates cis-isomer with desired stereochemistry |

Research Findings and Optimization

- Catalyst Selection: Palladium catalysts with bulky phosphine ligands improve coupling efficiency and selectivity.

- Solvent Effects: Polar aprotic solvents such as dioxane or mixtures with water enhance Suzuki coupling yields.

- Temperature Control: Elevated temperatures (80–130 °C) favor faster coupling but require careful monitoring to avoid decomposition.

- Microwave-Assisted Synthesis: Microwave irradiation accelerates reaction times and can improve yields.

- Stereochemical Outcomes: Use of chiral auxiliaries or catalysts during cyclization and functionalization steps ensures the cis-configuration predominates, which is critical for biological activity.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Core formation | Amino-ketone cyclization, acidic/basic catalysis | Forms azaspirocyclic ring |

| Halogenation | N-Bromosuccinimide (NBS), room temp to 50 °C | Selective bromination at C-3 |

| Suzuki coupling | Pd(PPh3)4 or Pd/C, K2CO3 base, dioxane/H2O, 80–130 °C | Efficient arylation step |

| Hydroxylation | Hydroboration-oxidation or selective oxidation | Introduces hydroxy at C-4 |

| Methoxylation | Methyl iodide, NaH or K2CO3, DMF or acetone | Converts hydroxy to methoxy at C-8 |

| Purification | Column chromatography, recrystallization | Isolates pure cis-isomer |

Q & A

Advanced Research Question

- Molecular docking : Screen against kinase or GPCR targets using the spirocyclic core’s conformational rigidity .

- In vitro assays : Measure IC₅₀ values in enzyme inhibition (e.g., proteases) or receptor-binding studies .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy to ethoxy) to probe steric/electronic effects .

How can solubility and stability challenges be methodologically addressed for pharmacological studies?

Advanced Research Question

- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., monohydrate HCl salt in U.S. Patent 7,049,320) .

- Formulation strategies : Use enteric coatings or inert excipients to protect the hydroxy group from degradation .

- Accelerated stability testing : Monitor pH-dependent hydrolysis under varied temperatures (25–40°C) .

What computational methods predict the compound’s reactivity and metabolic pathways?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to identify electrophilic sites prone to oxidation .

- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes for metabolic pathway prediction .

- ADMET profiling : Use QSAR models to estimate permeability and toxicity risks .

What are the key spectroscopic markers for distinguishing this compound from structural analogs?

Basic Research Question

- ¹H NMR : Aromatic protons from the 2,5-dimethylphenyl group split into doublets (J = 8.2 Hz) .

- ¹³C NMR : The spirocyclic carbonyl appears at δ 170–175 ppm, while the methoxy carbon resonates at δ 55–60 ppm .

- IR spectroscopy : Stretching vibrations at 1650 cm⁻¹ (C=O) and 3400 cm⁻¹ (O-H) confirm functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.